molecular formula C8H6BrNOS B13458796 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Cat. No.: B13458796
M. Wt: 244.11 g/mol
InChI Key: IOUPREDWGSYGLO-UHFFFAOYSA-N
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Description

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylthiophene with a suitable nitrile under acidic conditions to form the desired thienopyridine ring system. The reaction conditions often require elevated temperatures and the presence of a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized thienopyridine derivatives.

Scientific Research Applications

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is unique due to its specific ring structure and the presence of both bromine and methyl groups. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

6-bromo-4-methylthieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C8H6BrNOS/c1-10-4-5(9)7(11)8-6(10)2-3-12-8/h2-4H,1H3

InChI Key

IOUPREDWGSYGLO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CS2)Br

Origin of Product

United States

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